N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
“N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide” is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl intermediate: Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable nucleophile.
Introduction of the thiophene moiety: Coupling the sulfonyl intermediate with a thiophene derivative under specific conditions.
Acetamide formation: Reacting the intermediate with o-tolyloxyacetic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Functional groups on the aromatic rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonyl and thiophene groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide” would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Affecting signaling pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- N-(2-(4-methylphenyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
Uniqueness
“N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide” is unique due to the presence of both the sulfonyl and thiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a complex molecular structure that includes functional groups known for their diverse pharmacological properties. Here, we will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Property | Value |
---|---|
Molecular Formula | C21H22F3N3O3S |
Molecular Weight | 471.5 g/mol |
CAS Number | 941950-04-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cannabinoid Receptor Modulation : The compound shows potential as a cannabinoid receptor modulator, which may contribute to its anti-inflammatory and analgesic effects. This modulation can lead to reduced pain perception and inflammation in various conditions.
- Inhibition of Inflammatory Pathways : Research indicates that the compound may inhibit key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting its application in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties, indicating potential use in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. Below are notable findings:
Anti-inflammatory Studies
A study evaluating the anti-inflammatory effects of related sulfonamide compounds demonstrated significant reductions in edema in animal models when treated with these compounds. The mechanism was linked to the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response.
Cannabinoid Receptor Activity
Research published in pharmacological journals explored the interaction of similar compounds with cannabinoid receptors, revealing that they could act as selective antagonists or agonists depending on their structural modifications. This finding underscores the potential for developing novel therapeutics targeting pain and neurodegenerative disorders .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other known compounds:
Compound Name | Mechanism of Action | Notable Activity |
---|---|---|
BMS-289948 | Gamma-secretase inhibitor | Alzheimer's disease treatment |
SR144528 | Selective cannabinoid receptor antagonist | Pain management |
5-chloro-N-(...) | Cannabinoid receptor modulation | Anti-inflammatory |
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4S2/c1-15-6-3-4-7-19(15)28-14-22(25)24-13-21(20-8-5-11-29-20)30(26,27)17-9-10-18(23)16(2)12-17/h3-12,21H,13-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFFLFVJUHDHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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